

"4-Anilino-1-benzylpiperidine" chemical structure and characterization

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Compound of Interest

Compound Name: *1-Benzyl-N-phenylpiperidin-4-amine*

Cat. No.: B131320

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4-Anilino-1-benzylpiperidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, characterization, and synthesis of 4-Anilino-1-benzylpiperidine. This compound is a significant analytical reference standard and is recognized as an impurity in the synthesis of several opioids, including fentanyl and its analogs. Its well-defined structure and properties are crucial for researchers in medicinal chemistry, pharmacology, and analytical sciences.

Chemical Structure and Properties

4-Anilino-1-benzylpiperidine, with the systematic IUPAC name **1-benzyl-N-phenylpiperidin-4-amine**, is a tertiary amine containing a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with an anilino group.

Chemical Structure:

Molecular Formula: C₁₈H₂₂N₂ [\[1\]](#)

Molecular Weight: 266.38 g/mol [\[1\]](#)[\[2\]](#)

CAS Number: 1155-56-2[1][2]

The key physicochemical properties of 4-Anilino-1-benzylpiperidine are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Physical State	Crystalline solid	[1]
Melting Point	283-285 °C (decomposes)	[3]
pKa (Predicted)	8.18 ± 0.10	[4]
Solubility	Soluble in dichloromethane. Soluble in DMF (15 mg/ml), DMSO (25 mg/ml), Ethanol (25 mg/ml), and Ethanol:PBS (pH 7.2) (1:1) (0.5 mg/ml).	[4],[1]
UV max (λmax)	249, 296 nm	[1]
Storage Temperature	-20°C	[1]

Characterization Data

The structural elucidation and confirmation of 4-Anilino-1-benzylpiperidine are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for 4-Anilino-1-benzylpiperidine are not readily available in the public domain, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on its structure.

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl and anilino groups, the benzylic methylene protons, and the protons of the

piperidine ring.

¹³C NMR: The spectrum would display signals corresponding to the carbon atoms of the two aromatic rings, the benzylic methylene carbon, and the carbons of the piperidine ring. The chemical shifts would be influenced by the nitrogen atoms and the aromatic systems.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-Anilino-1-benzylpiperidine would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

Wavenumber (cm ⁻¹)	Functional Group	Description
3300-3500	N-H Stretch	Secondary amine of the anilino group
3000-3100	C-H Stretch (Aromatic)	Aromatic rings
2800-3000	C-H Stretch (Aliphatic)	Piperidine ring and benzyl CH ₂
1580-1620	C=C Stretch (Aromatic)	Aromatic ring vibrations
1250-1350	C-N Stretch	Amine bonds

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 4-Anilino-1-benzylpiperidine would result in a molecular ion peak [M]⁺ at m/z 266. The fragmentation pattern would be characterized by the loss of specific fragments, aiding in structural confirmation. A prominent fragment would likely be the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group. Other fragments would arise from cleavages within the piperidine ring and the anilino group.

Experimental Protocols

Synthesis of 4-Anilino-1-benzylpiperidine via Reductive Amination

A common and efficient method for the synthesis of 4-Anilino-1-benzylpiperidine is the reductive amination of 1-benzyl-4-piperidone with aniline.

Materials:

- 1-benzyl-4-piperidone
- Aniline
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- To a solution of 1-benzyl-4-piperidone (1.0 equivalent) and aniline (1.0-1.2 equivalents) in dichloromethane or 1,2-dichloroethane, add sodium triacetoxyborohydride (1.2-1.5 equivalents) in one portion at room temperature.^[5]
- Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[5]
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

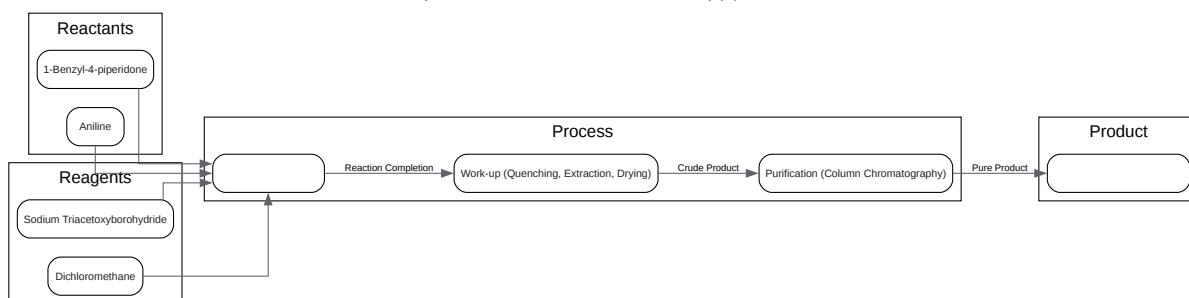
- Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 4-Anilino-1-benzylpiperidine.

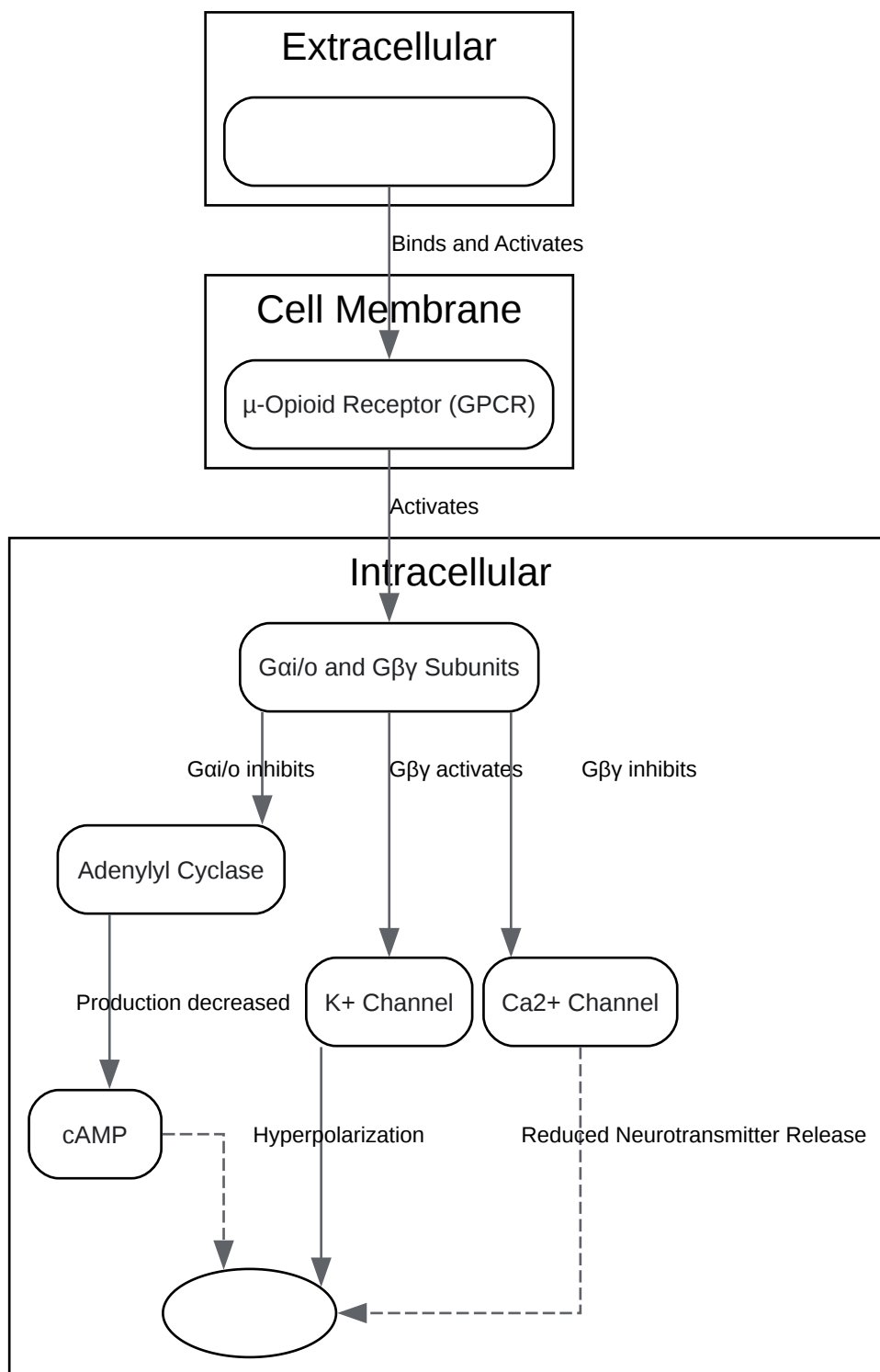
Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 4-Anilino-1-benzylpiperidine via reductive amination.

Synthesis Workflow of 4-Anilino-1-benzylpiperidine



Putative μ -Opioid Receptor Signaling Pathway[Click to download full resolution via product page](#)

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